molecular formula C34H31FN4O4S B12034025 ethyl 1-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-3-carboxylate

ethyl 1-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-3-carboxylate

Cat. No.: B12034025
M. Wt: 610.7 g/mol
InChI Key: DARTZLKXTALGJD-FSGOGVSDSA-N
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Description

Ethyl 1-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a thiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-3-carboxylate involves multiple steps, including the formation of the pyrazole, thiazole, and piperidine rings. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings and their subsequent coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

Ethyl 1-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, which can modulate the activity of the targets and alter cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}piperidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C34H31FN4O4S

Molecular Weight

610.7 g/mol

IUPAC Name

ethyl 1-[(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C34H31FN4O4S/c1-2-42-33(41)24-10-8-18-38(20-24)34-36-32(40)30(44-34)19-26-21-39(27-11-4-3-5-12-27)37-31(26)23-14-16-28(17-15-23)43-22-25-9-6-7-13-29(25)35/h3-7,9,11-17,19,21,24H,2,8,10,18,20,22H2,1H3/b30-19-

InChI Key

DARTZLKXTALGJD-FSGOGVSDSA-N

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/S2

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)S2

Origin of Product

United States

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